3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
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Overview
Description
3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-A]pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichloropyridine with a suitable imidazole derivative under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are studied for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its unique chemical properties make it suitable for modifying the activity and selectivity of these products .
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and imidazo[1,2-A]pyridine derivatives, such as:
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Uniqueness
What sets 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine apart is its specific substitution pattern and the combination of pyridine and imidazo[1,2-A]pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. Its structure incorporates a dichloropyridine moiety which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H10Cl2N4. The compound features a tetrahydroimidazole ring fused with a pyridine ring, contributing to its biological properties. The presence of the dichloropyridine substituent enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
This compound has been evaluated for various biological activities:
- Antitumor Activity : Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related imidazo[1,2-a]pyridines have shown IC50 values in the nanomolar range against breast cancer cells (MDA-MB-435) .
- Microtubule Depolymerization : The compound's structural analogs have been reported to induce microtubule depolymerization. This mechanism is crucial for their antitumor effects as it disrupts the mitotic spindle formation during cell division .
- Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of various kinases such as Bub1 kinase. These enzymes play critical roles in cell cycle regulation and are often overexpressed in cancer .
Antiproliferative Studies
A study conducted on structurally related compounds revealed that those with a tetrahydroimidazo[1,2-a]pyridine core exhibited potent antiproliferative activity against the NCI-60 cancer cell line panel. The most potent compounds showed GI50 values around 10 nM . The following table summarizes some relevant findings:
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-435 | 9 | Microtubule depolymerization |
Compound B | HCT116 | 25 | Apoptosis induction |
Compound C | A549 | 15 | Kinase inhibition |
Mechanistic Insights
The mechanism of action for this class of compounds often involves:
- Microtubule Interference : Compounds disrupt normal microtubule dynamics leading to cell cycle arrest.
- Apoptosis Induction : They may trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Resistance Circumvention : Some derivatives have been shown to overcome drug resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin .
Case Studies
One notable case study involved the evaluation of a series of imidazo[1,2-a]pyridines in xenograft models. In this study:
- Objective : To assess the antitumor efficacy in vivo.
- Results : The lead compound significantly inhibited tumor growth compared to controls (p < 0.05), demonstrating its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H11Cl2N3 |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-(2,5-dichloropyridin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H11Cl2N3/c13-9-6-15-11(14)5-8(9)10-7-16-12-3-1-2-4-17(10)12/h5-7H,1-4H2 |
InChI Key |
UDRMFKFIJNFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC(=NC=C3Cl)Cl)C1 |
Origin of Product |
United States |
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